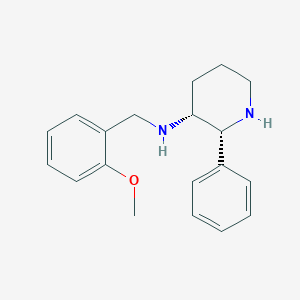
(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine is a synthetic compound that belongs to the class of piperidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine typically involves the reaction of 2-methoxybenzylamine with 2-phenylpiperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
類似化合物との比較
Similar Compounds
- 2-Methoxybenzylamine
- 2-Phenylpiperidine
- 2-Methoxybenzyl alcohol
Uniqueness
(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine is unique due to its combined structural features of both 2-methoxybenzyl and 2-phenylpiperidine moieties. This combination imparts distinct biological activities and chemical reactivity compared to its individual components .
生物活性
(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of pain management and neuropharmacology. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Research indicates that this compound acts primarily as a partial agonist at nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This interaction is crucial for modulating cholinergic signaling, which is implicated in various neurological conditions and pain pathways .
Analgesic Properties
The compound has been investigated for its analgesic effects, particularly in treating acute and chronic pain. It exhibits properties similar to known analgesics by influencing pain pathways through nAChR modulation. In preclinical studies, it has shown efficacy comparable to traditional opioid analgesics without the associated side effects .
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of related compounds, suggesting that structural analogs may exhibit significant antibacterial and antifungal activities. For instance, derivatives with similar piperidine structures have demonstrated effectiveness against various bacterial strains, indicating potential for broader applications in infection management .
Study 1: Pain Management
A study published in a pharmaceutical journal evaluated the efficacy of this compound in a rodent model of neuropathic pain. The results indicated a notable reduction in pain scores compared to control groups treated with saline. The compound's ability to activate nAChRs was linked to its analgesic effects, supporting its potential as an alternative to opioids .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of piperidine derivatives, including this compound. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, suggesting that modifications to the piperidine structure could enhance antibacterial properties .
Data Table: Biological Activity Overview
特性
IUPAC Name |
(2R,3R)-N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-22-18-12-6-5-10-16(18)14-21-17-11-7-13-20-19(17)15-8-3-2-4-9-15/h2-6,8-10,12,17,19-21H,7,11,13-14H2,1H3/t17-,19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQNEFOKTXXQKV-IEBWSBKVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2CCCNC2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CN[C@@H]2CCCN[C@@H]2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














